(S)-(+)-Ketoprofen (S)-(+)-Ketoprofen Dexketoprofen is a monocarboxylic acid that is (S)-hydratropic acid substituted at position 3 on the phenyl ring by a benzoyl group. A cyclooxygenase inhibitor, it is used to relieve short-term pain, such as muscular pain, dental pain and dysmenorrhoea. It has a role as a non-steroidal anti-inflammatory drug, a cyclooxygenase 1 inhibitor, a cyclooxygenase 2 inhibitor and a non-narcotic analgesic. It is a monocarboxylic acid and a member of benzophenones. It derives from a (S)-hydratropic acid.
Dexketoprofen, also known as (S)-ketoprofen, belongs to the class of organic compounds known as benzophenones. These are organic compounds containing a ketone attached to two phenyl groups. Dexketoprofen is a drug which is used for short-term treatment of mild to moderate pain, including dysmenorrhoea, musculoskeletal pain and toothache [l1302]. . Dexketoprofen is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, dexketoprofen is primarily located in the membrane (predicted from logP). Dexketoprofen can be biosynthesized from (S)-hydratropic acid.
Dexketoprofen is a non-steroidal anti-inflammatory drug. It is available in the various countries in Europe, Asia and Latin America. It has analgesic, antipyretic and anti-inflammatory properties.
Brand Name: Vulcanchem
CAS No.: 22161-81-5
VCID: VC0022426
InChI: InChI=1S/C16H14O3/c1-11(16(18)19)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12/h2-11H,1H3,(H,18,19)/t11-/m0/s1
SMILES: CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O
Molecular Formula: C16H14O3
Molecular Weight: 254.28 g/mol

(S)-(+)-Ketoprofen

CAS No.: 22161-81-5

Reference Standards

VCID: VC0022426

Molecular Formula: C16H14O3

Molecular Weight: 254.28 g/mol

(S)-(+)-Ketoprofen - 22161-81-5

CAS No. 22161-81-5
Product Name (S)-(+)-Ketoprofen
Molecular Formula C16H14O3
Molecular Weight 254.28 g/mol
IUPAC Name (2S)-2-(3-benzoylphenyl)propanoic acid
Standard InChI InChI=1S/C16H14O3/c1-11(16(18)19)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12/h2-11H,1H3,(H,18,19)/t11-/m0/s1
Standard InChIKey DKYWVDODHFEZIM-NSHDSACASA-N
Isomeric SMILES C[C@@H](C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O
SMILES CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O
Canonical SMILES CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O
Appearance Assay:≥98%A crystalline solid
Boiling Point 431.32
Description Dexketoprofen is a monocarboxylic acid that is (S)-hydratropic acid substituted at position 3 on the phenyl ring by a benzoyl group. A cyclooxygenase inhibitor, it is used to relieve short-term pain, such as muscular pain, dental pain and dysmenorrhoea. It has a role as a non-steroidal anti-inflammatory drug, a cyclooxygenase 1 inhibitor, a cyclooxygenase 2 inhibitor and a non-narcotic analgesic. It is a monocarboxylic acid and a member of benzophenones. It derives from a (S)-hydratropic acid.
Dexketoprofen, also known as (S)-ketoprofen, belongs to the class of organic compounds known as benzophenones. These are organic compounds containing a ketone attached to two phenyl groups. Dexketoprofen is a drug which is used for short-term treatment of mild to moderate pain, including dysmenorrhoea, musculoskeletal pain and toothache [l1302]. . Dexketoprofen is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, dexketoprofen is primarily located in the membrane (predicted from logP). Dexketoprofen can be biosynthesized from (S)-hydratropic acid.
Dexketoprofen is a non-steroidal anti-inflammatory drug. It is available in the various countries in Europe, Asia and Latin America. It has analgesic, antipyretic and anti-inflammatory properties.
Synonyms (S)-(+)-3-Benzoyl-α-methylbenzeneacetic Acid; (+)-Ketoprofen; (S)-Ketoprofen; _x000B_(S)-2-(3-Benzoylphenyl)propionic Acid; Dexketoprofen; Keral
PubChem Compound 667550
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator